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An In-depth Technical Guide to the Bandgap Energy of Silicon Carbide Polytypes

Introduction to Silicon Carbide and its Polytypes
Silicon carbide (SiC) is a wide-bandgap semiconductor material that has garnered significant

attention for its applications in high-power, high-frequency, and high-temperature electronic

devices.[1][2][3] Its exceptional physical and electronic properties, such as a high critical

breakdown field, high thermal conductivity, and excellent chemical and mechanical stability,

make it a superior alternative to conventional semiconductors like silicon in demanding

environments.[1][2]

A unique characteristic of silicon carbide is its ability to exist in many different crystal

structures, a phenomenon known as polymorphism.[4] SiC exhibits a specific form of

polymorphism called polytypism, where different crystal structures, or polytypes, are formed by

variations in the stacking sequence of identical Si-C bilayers along a specific crystal axis.[4]

While identical in two dimensions, these polytypes differ in the third dimension, leading to a

wide range of electronic properties.[4] Over 250 SiC polytypes have been identified, though the

most technologically significant and well-studied are 3C-SiC (cubic), 4H-SiC (hexagonal), 6H-

SiC (hexagonal), and 15R-SiC (rhombohedral).[2][4][5] The variation in stacking sequence

directly influences the material's bandgap energy, a critical parameter for any semiconductor

application.[4]
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Data Presentation: Bandgap Energies of Common
SiC Polytypes
The bandgap energy (Eg) of SiC varies significantly among its different polytypes.[4][6]

Generally, the bandgap increases with the degree of hexagonality in the crystal structure.[7]

The table below summarizes the experimentally determined and theoretically calculated

bandgap energies for several key SiC polytypes at room temperature (unless otherwise

specified).

Polytype
Crystal
Structure

Bandgap
Energy (Eg)
[eV]

Measurement
Temperature

Reference

3C-SiC
Cubic

(Zincblende)
~2.3 - 2.4

Room

Temperature
[4][6]

2.36 300 K [8]

2.416 2 K [8]

6H-SiC Hexagonal ~3.0
Room

Temperature
[4][6]

3.02
Room

Temperature
[9]

15R-SiC Rhombohedral 2.98 Not Specified [10]

4H-SiC Hexagonal ~3.2
Room

Temperature
[6][11]

3.23 300 K [8]

3.26
Room

Temperature
[9]

2H-SiC
Hexagonal

(Wurtzite)
~3.3

Room

Temperature
[4]

3.33 Not Specified [8]
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Experimental and Theoretical Protocols for
Bandgap Determination
Accurate determination of a material's bandgap is crucial for device design and fabrication.[12]

A variety of experimental and theoretical methods are employed to measure and calculate the

bandgap of SiC polytypes.

Experimental Protocols
1. Optical Absorption Spectroscopy (Tauc Method)

Optical absorption is one of the most common techniques for determining the bandgap of

semiconductor materials.[12] The method relies on the principle that a semiconductor will

absorb photons with energy greater than or equal to its bandgap energy, causing electrons to

be excited from the valence band to the conduction band.

Methodology:

Sample Preparation: A thin, optically polished sample of the SiC polytype is prepared to

allow for the transmission of light. For bulk or powdered samples, diffuse reflectance

measurements can be performed and the data can be converted into a pseudo-absorption

spectrum.[12]

Measurement: The sample is placed in a UV-Visible (UV-Vis) spectrophotometer. The

absorbance (or transmittance) of the material is measured over a range of photon

wavelengths.

Data Analysis (Tauc Plot): The relationship between the absorption coefficient (α), the

photon energy (hν), and the optical bandgap (Eg) is given by the Tauc equation: (αhν)1/n =

A(hν - Eg) where 'A' is a constant and the exponent 'n' depends on the nature of the

electronic transition. For a direct bandgap semiconductor, n = 1/2; for an indirect bandgap

semiconductor like SiC, n = 2.

Extrapolation: A Tauc plot is generated by plotting (αhν)1/2 versus photon energy (hν). The

linear portion of this plot is extrapolated to the energy axis (where (αhν)1/2 = 0). The

intercept on the energy axis provides the value of the indirect bandgap, Eg.[12]
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2. Photoluminescence (PL) Spectroscopy

Photoluminescence is a non-destructive spectroscopic technique that involves measuring the

light emitted from a material after it has absorbed photons.

Methodology:

Excitation: The SiC sample is illuminated with a light source (typically a laser) with a

photon energy greater than its bandgap energy. This excites electrons from the valence

band to the conduction band, creating electron-hole pairs.

Recombination and Emission: These excited electrons and holes will eventually

recombine. This recombination can be radiative, resulting in the emission of a photon.

Detection: The emitted light is collected and analyzed by a spectrometer. The spectrum of

the emitted light reveals a peak corresponding to the energy of the photons emitted during

the band-edge recombination.

Bandgap Determination: The energy of the emitted photons is approximately equal to the

bandgap energy of the semiconductor. The peak energy in the PL spectrum provides a

direct measurement of the bandgap. This technique is particularly useful for measuring the

excitonic energy gap at low temperatures.[8]

Theoretical Protocols
1. Density Functional Theory (DFT) with GW Approximation

First-principles calculations based on Density Functional Theory (DFT) are powerful tools for

investigating the electronic band structure of materials.[1][2]

Methodology:

Structure Definition: The calculation begins with the known crystal structure of the SiC

polytype (e.g., 4H-SiC or 2H-SiC), including lattice parameters and atomic positions.

DFT Calculation: The electronic ground state of the crystal is calculated using DFT, often

within approximations like the Local Density Approximation (LDA) or Generalized Gradient
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Approximation (GGA). These initial calculations provide a basic band structure but are

known to underestimate the bandgap value.[1]

Quasiparticle Correction (GW Approximation): To obtain more accurate bandgap values,

corrections are applied to the DFT results. The GW approximation (where G stands for the

Green's function and W for the screened Coulomb interaction) is a state-of-the-art method

for calculating quasiparticle energies.[1][2] This "single-shot" GW (G0W0) calculation,

performed on top of the initial DFT result, corrects for the self-energy of the electrons and

yields bandgap values that are in excellent agreement with experimental data.[1][2][5]

Analysis: The final output provides a detailed electronic band structure, from which the

bandgap (the energy difference between the valence band maximum and the conduction

band minimum) can be precisely determined.
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Caption: Logical relationship between SiC polytype, hexagonality, and bandgap energy.
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Caption: Experimental workflow for determining bandgap energy using UV-Vis spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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